molecular formula C14H10N2O4 B11846849 2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid

2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid

Katalognummer: B11846849
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: BWHCMSGGFHFXMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid is a heterocyclic compound that combines the structural motifs of isoquinoline and oxazole. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and isoquinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed bioactivities. The exact molecular targets and pathways are still under investigation, but its ability to interfere with biofilm formation and exhibit cytotoxic activity suggests a multifaceted mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid is unique due to its combination of isoquinoline and oxazole structures, which are not commonly found together in a single molecule. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse bioactivities compared to other oxazole derivatives .

Eigenschaften

Molekularformel

C14H10N2O4

Molekulargewicht

270.24 g/mol

IUPAC-Name

2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10N2O4/c17-14(18)11-7-20-13(16-11)8-19-12-3-1-2-9-6-15-5-4-10(9)12/h1-7H,8H2,(H,17,18)

InChI-Schlüssel

BWHCMSGGFHFXMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2)C(=C1)OCC3=NC(=CO3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.